4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound with a molecular formula of C19H20N6O6 . This compound is notable for its unique structure, which includes a purine ring system, a hydrazone linkage, and methoxyphenyl acetate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate involves multiple steps. The starting materials typically include 1,3-dimethylxanthine and 2,6-dimethoxybenzaldehyde. The synthetic route involves the formation of a hydrazone linkage through the reaction of the hydrazide derivative of 1,3-dimethylxanthine with 2,6-dimethoxybenzaldehyde under acidic conditions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors involved in purine metabolism. The hydrazone linkage can interact with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and hydrazone-containing molecules. For example:
Caffeine (1,3,7-trimethylxanthine): Shares the purine ring system but lacks the hydrazone linkage and methoxyphenyl acetate moiety.
Theobromine (3,7-dimethylxanthine): Similar to caffeine but with different methylation patterns.
Hydrazone derivatives: Compounds like hydrazone-linked benzaldehydes share the hydrazone functional group but differ in the rest of the structure.
The uniqueness of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate lies in its combination of a purine ring, hydrazone linkage, and methoxyphenyl acetate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N6O7 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H22N6O7/c1-11(27)33-17-13(31-4)6-12(7-14(17)32-5)8-22-23-15(28)9-26-10-21-18-16(26)19(29)25(3)20(30)24(18)2/h6-8,10H,9H2,1-5H3,(H,23,28)/b22-8+ |
InChI Key |
FAVUAKQZKPPYEO-GZIVZEMBSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
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